N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride basic properties
N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of N-[(4-methoxyphenyl)methyl]ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties, synthesis, and analytical characterization of N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride (also known as N-ethyl-p-methoxybenzylamine hydrochloride). As a secondary amine salt, its chemical behavior is dictated by the basicity of the nitrogen atom and the physicochemical contributions of its 4-methoxybenzyl and ethyl substituents. This document synthesizes information from analogous structures to provide a robust framework for its handling, analysis, and utilization in a research and development setting. Detailed protocols for spectroscopic and chromatographic analysis are presented, underpinned by an explanation of the chemical principles governing these methodologies.
Chemical Identity and Physicochemical Profile
N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride is a salt formed from the reaction of the secondary amine, N-ethyl-p-methoxybenzylamine, with hydrochloric acid. The protonation of the basic nitrogen atom enhances aqueous solubility and crystallinity, making the hydrochloride form common for handling and storage.
| Property | Value | Source/Rationale |
| IUPAC Name | N-(4-methoxybenzyl)ethanamine;hydrochloride | Standard nomenclature |
| Synonyms | N-ethyl-p-methoxybenzylamine HCl | Common laboratory naming |
| Molecular Formula | C₁₀H₁₆ClNO | Calculated from structure |
| Molecular Weight | 201.70 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Inferred from analogous amine hydrochlorides[1][2] |
| Melting Point | Expected >200 °C | Based on similar structures like N-(4-methoxybenzyl)-3-phenylpropylamine hydrochloride (mp 206°C)[2] |
| Solubility | Soluble in water, methanol, ethanol; Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF); Poorly soluble in nonpolar solvents (e.g., hexanes, diethyl ether) | Typical for amine salts[1] |
Basicity and Acid-Base Equilibrium
The core "basic property" of the parent amine is defined by the lone pair of electrons on the nitrogen atom, which can accept a proton. In the hydrochloride salt, this nitrogen exists in its protonated, conjugate acid form (a secondary ammonium ion). The equilibrium between the free base and the protonated form is governed by the pKa of this conjugate acid.
For typical secondary amines, the pKa value is in the range of 10-11. The presence of the 4-methoxybenzyl group is expected to have a minor influence on the nitrogen's basicity. Therefore, the pKa of the N-ethyl-p-methoxybenzylammonium ion is estimated to be in the range of 9.5 - 10.5 . This value is critical for selecting appropriate buffer systems, designing extraction protocols, and understanding its physiological behavior at different pH values.
Caption: Acid-base equilibrium of the target compound.
Synthetic and Analytical Workflow
A logical workflow is essential for ensuring the identity and purity of the target compound, from synthesis to final characterization.
Caption: General workflow for synthesis and characterization.
Synthesis Overview: Reductive Amination
A standard and reliable method for preparing this compound is the two-step reductive amination of 4-methoxybenzaldehyde with ethylamine.
-
Imine Formation: 4-methoxybenzaldehyde and ethylamine are condensed, typically in a solvent like methanol or ethanol, to form the corresponding N-(4-methoxybenzylidene)ethanamine. This reaction is often driven to completion by the removal of the water byproduct.
-
Reduction: The intermediate imine is not isolated but is reduced in situ. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation as it selectively reduces the C=N double bond without affecting the aromatic ring.
-
Workup and Salt Formation: After the reduction is complete, an aqueous workup is performed to destroy excess reducing agent and partition the product. The organic free base is extracted into a suitable solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt is then precipitated by adding a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether).
-
Purification: The final product is purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final crystalline solid.
Analytical Characterization Protocols
Unequivocal structural confirmation and purity assessment are critical. The following protocols are based on established methods for analogous phenethylamine derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the salt and allow for the observation of the N-H proton. Deuterated chloroform (CDCl₃) can also be used if the salt shows sufficient solubility.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction.
Expected ¹H NMR Spectral Data (in CD₃OD, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH₂) | Aromatic protons deshielded by proximity to the electron-withdrawing CH₂-N⁺ group. |
| ~6.95 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Aromatic protons shielded by the electron-donating methoxy group. |
| ~4.90 | (Broad) Singlet | 2H | N⁺-H ₂ | Exchangeable protons of the ammonium group. May not be observed or may be very broad. |
| ~4.10 | Singlet | 2H | Ar-CH₂ -N⁺ | Methylene protons adjacent to the aromatic ring and the charged nitrogen. |
| ~3.80 | Singlet | 3H | -OCH₃ | Methoxy group protons. |
| ~3.15 | Quartet | 2H | N⁺-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.35 | Triplet | 3H | N⁺-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Expected Key ¹³C NMR Signals (in CD₃OD, 101 MHz):
-
~161 ppm: Aromatic C-OCH₃
-
~132 ppm: Aromatic C-H (ortho to CH₂)
-
~127 ppm: Quaternary aromatic C-CH₂
-
~115 ppm: Aromatic C-H (ortho to OCH₃)
-
~55 ppm: -OCH₃
-
~51 ppm: Ar-CH₂-N⁺
-
~45 ppm: N⁺-CH₂-CH₃
-
~11 ppm: N⁺-CH₂-CH₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2400-2800 | Strong, Broad | N⁺-H stretch from the secondary ammonium salt.[3] |
| 2900-3000 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |
| ~3030 | Medium-Weak | Aromatic C-H stretch |
| ~1610, ~1515 | Strong | C=C aromatic ring stretches |
| ~1250 | Strong | Asymmetric C-O-C stretch of the aryl ether (methoxy group)[3] |
| ~1030 | Strong | Symmetric C-O-C stretch |
Mass Spectrometry (MS)
MS confirms the molecular weight and provides structural information through fragmentation analysis. LC-MS is preferred for this non-volatile salt.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass analyzer will detect the protonated molecule of the free base. The expected ion is [M+H]⁺ at m/z 166.1 , where M is the free base C₁₀H₁₅NO (MW = 165.23).
-
Fragmentation (MS/MS): Tandem MS of the m/z 166.1 ion would likely yield a prominent fragment at m/z 121.1 , corresponding to the stable 4-methoxybenzyl (tropylium) cation, which is a hallmark of this structural motif.[3][5]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of the compound.
Experimental Protocol (Purity Analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to monitor at 225 nm and 274 nm , corresponding to the absorbance maxima of the p-methoxyphenyl chromophore.[1]
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following recommendations are based on safety data for structurally related amine hydrochlorides.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating and inhaling dust. Wash hands thoroughly after handling.[6][7]
-
Safety: The compound should be treated as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6][8] In case of exposure, follow standard first-aid procedures and seek medical advice.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10] Some amine salts are hygroscopic; protection from moisture is recommended to maintain sample integrity.[8]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.[6]
Conclusion
N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride is a secondary amine salt with predictable physicochemical properties rooted in its molecular structure. Its basicity, solubility, and spectral characteristics are consistent with a protonated N-alkyl benzylamine. The analytical methodologies detailed in this guide, including NMR, IR, MS, and HPLC, provide a robust framework for its unambiguous identification and purity assessment, ensuring its reliable use in further research and development applications.
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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PMC. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. [Link]
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ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]
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ResearchGate. Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;.... [Link]
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